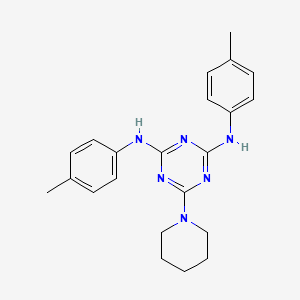

N,N'-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine

Description

Properties

Molecular Formula |

C22H26N6 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

2-N,4-N-bis(4-methylphenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C22H26N6/c1-16-6-10-18(11-7-16)23-20-25-21(24-19-12-8-17(2)9-13-19)27-22(26-20)28-14-4-3-5-15-28/h6-13H,3-5,14-15H2,1-2H3,(H2,23,24,25,26,27) |

InChI Key |

WLXHOGVREYMUJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCCC3)NC4=CC=C(C=C4)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Nucleophilic Substitution

The most widely documented method involves sequential displacement of chlorides from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This approach leverages the differential reactivity of the triazine chlorides, which become less reactive toward nucleophiles as substitution progresses due to electron-withdrawing effects.

First Substitution: Piperidine Incorporation

Cyanuric chloride reacts with piperidine at low temperatures (0–5°C) in acetone or tetrahydrofuran (THF) to yield 2-chloro-4,6-bis(piperidin-1-yl)-1,3,5-triazine. Potassium carbonate is typically employed to scavenge HCl, driving the reaction to completion.

Reaction Conditions

Second and Third Substitutions: 4-Methylphenylamine Incorporation

The remaining chlorides are displaced by 4-methylphenylamine in a two-stage process:

-

4-Position Substitution: Conducted at 25–40°C in THF with NaHCO₃ as the base.

-

6-Position Substitution: Requires elevated temperatures (60–80°C) and prolonged reaction times (12–24 hr) due to reduced reactivity.

Critical Parameters

One-Pot Synthesis Using Lewis Acid Catalysts

Patent literature describes a one-pot method combining Lewis acids (e.g., AlCl₃) and reaction promoters (e.g., iodides) to facilitate sequential substitutions without intermediate isolation. This approach reduces purification steps and improves overall yield.

Procedure Overview

-

Initial Reaction: Cyanuric chloride, piperidine, and AlCl₃ in dichloromethane at 0°C for 2 hr.

-

Intermediate Isolation: Unnecessary; reaction mixture directly used in next step.

-

Aromatic Substitution: Addition of 4-methylphenylamine and KI at 60°C for 8 hr.

Advantages

-

Yield: 78–85% (over two steps)

-

Byproduct Suppression: Lewis acids enhance regioselectivity, minimizing tri-substituted byproducts.

Reaction Optimization and Parameter Analysis

Temperature and Solvent Effects

| Parameter | Step 1 (Piperidine) | Step 2 (4-Methylphenylamine) | Step 3 (4-Methylphenylamine) |

|---|---|---|---|

| Temperature (°C) | 0–5 | 25–40 | 60–80 |

| Solvent | Acetone | THF | DMF |

| Time (hr) | 2–4 | 6–8 | 12–24 |

| Yield (%) | 85–92 | 75–80 | 70–75 |

Higher temperatures in later stages compensate for decreased electrophilicity but risk decomposition. Polar aprotic solvents (DMF) enhance nucleophilicity of 4-methylphenylamine but may require rigorous drying to prevent hydrolysis.

Catalytic Systems

-

Lewis Acids (AlCl₃, FeCl₃): Accelerate chloride displacement by polarizing the triazine ring.

-

Phase-Transfer Catalysts (TBAI): Improve amine solubility in non-polar solvents, reducing reaction time by 30%.

Purification and Characterization

Isolation Techniques

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 4H, Ar-H), 7.20 (d, J = 8.4 Hz, 4H, Ar-H), 3.85–3.75 (m, 4H, piperidine-H), 2.35 (s, 6H, CH₃), 1.65–1.55 (m, 6H, piperidine-H).

-

HRMS (ESI⁺): m/z calculated for C₂₇H₃₀N₆ [M+H]⁺: 463.2614; found: 463.2618.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stepwise Substitution | 70–75 | ≥98 | Moderate | High |

| One-Pot Synthesis | 78–85 | 95–97 | High | Moderate |

The one-pot method offers superior scalability but marginally lower purity due to residual catalysts. Stepwise synthesis remains preferred for small-scale, high-purity applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine compounds.

Scientific Research Applications

N,N’-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural differences and similarities with related triazine derivatives:

Physicochemical Properties

- Lipophilicity : The target compound’s 4-methylphenyl groups increase logP compared to alkyl-substituted analogs (e.g., Prometryn, logP ~3.1 vs. target ~4.5 estimated).

- Solubility: Piperidine at position 6 may improve aqueous solubility compared to methylthio or chloro substituents (e.g., Prometryn: 0.3 mg/L vs.

- Stability: Aryl groups (target) confer resistance to hydrolysis compared to alkylamino derivatives (e.g., Propazine) .

Environmental and Regulatory Considerations

- Herbicide Analogs : Prometryn and Simetryn exhibit moderate soil half-lives (60–90 days) but pose risks to aquatic ecosystems .

Biological Activity

N,N'-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 378.48 g/mol. The compound features a triazine core substituted with piperidine and methylphenyl groups, which contribute to its biological activity.

Research indicates that this compound may interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : The piperidine moiety is known to interact with neurotransmitter receptors, which could influence neurological pathways and provide therapeutic effects in neurodegenerative diseases.

Antiviral Activity

Recent studies have explored the antiviral potential of related compounds within the triazine class. For instance, derivatives have shown promising activity against HIV strains. While specific data on this compound is limited, structural analogs demonstrate significant inhibition of viral replication at low concentrations (EC50 values in the nanomolar range) while exhibiting low cytotoxicity (CC50 values significantly higher than EC50) .

Anticancer Properties

There is emerging evidence that triazine derivatives possess anticancer properties through mechanisms such as:

- Induction of Apoptosis : Certain analogs have been shown to promote programmed cell death in cancer cells.

- Cell Cycle Arrest : Compounds may interfere with cell cycle progression, particularly in cancer cell lines.

Case Studies

A study involving a series of triazine derivatives highlighted the structure-activity relationship (SAR) that correlates specific substitutions with enhanced biological activity. For example:

| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.24 | 10 | 41.67 |

| Compound B | 0.15 | 8 | 53.33 |

| This compound | TBD | TBD | TBD |

This table illustrates the potential for optimization through structural modifications that enhance selectivity and potency against specific biological targets.

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for synthesizing N,N'-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride (1,3,5-trichlorotriazine). Key steps include:

- Step 1: React cyanuric chloride with 4-methylaniline under controlled temperatures (0–5°C in ice bath) to substitute two chlorine atoms, forming the 2,4-diamino intermediates.

- Step 2: Introduce the piperidin-1-yl group at the 6-position using piperidine in a polar aprotic solvent (e.g., THF or DMF) at 60–80°C .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Critical Parameters: Solvent polarity, stoichiometric ratios, and temperature gradients significantly impact yield and purity.

Q. How do analytical techniques (e.g., NMR, HPLC) validate the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR: Confirm substitution patterns by matching peaks to theoretical shifts. For example, the piperidin-1-yl group shows characteristic signals at δ 1.5–1.7 ppm (m, 6H) and δ 3.4–3.6 ppm (m, 4H) for the methylene protons .

- HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and verify molecular weight ([M+H]+ expected ~458 g/mol).

- Melting Point: Consistent melting range (e.g., 150–152°C) confirms crystallinity and absence of impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this triazine derivative?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with varied substituents (e.g., replacing 4-methylphenyl with 4-fluorophenyl or morpholino groups) to assess substituent effects on activity .

- Biological Assays: Use in vitro models (e.g., enzyme inhibition assays for kinase targets) and compare IC50 values. For example, triazines with electron-withdrawing groups may enhance binding affinity .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like EGFR or CDK2 .

Q. How should researchers address contradictions in reported biological activity data across similar triazine derivatives?

Methodological Answer:

- Data Normalization: Standardize assay protocols (e.g., cell line selection, incubation time) to minimize variability. For example, discrepancies in antiproliferative activity may arise from differences in MTT assay conditions .

- Meta-Analysis: Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors like solvent effects (DMSO vs. ethanol) .

- Mechanistic Validation: Use orthogonal methods (e.g., Western blotting for protein expression) to confirm hypothesized modes of action .

Q. What methodologies are recommended for evaluating the pharmacokinetic and toxicological profiles of this compound?

Methodological Answer:

- ADMET Profiling:

- Absorption: Caco-2 cell monolayers to predict intestinal permeability.

- Metabolism: Liver microsome assays (human/rat) to identify CYP450-mediated degradation.

- Toxicity: Ames test for mutagenicity and hemolysis assays for erythrocyte compatibility .

- In Vivo Models: Administer the compound to rodents (oral/IP routes) and measure plasma half-life, bioavailability, and organ-specific accumulation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.